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Compound of Interest

Compound Name:
N'-Nitrosonornicotine-N-b-D-

glucuronide

CAS No.: 864071-82-9

Cat. No.: B1433926

Get Quote

Executive Summary
N-Nitrosonornicotine (NNN) is a potent esophageal carcinogen found in tobacco.[1] Its

metabolism involves detoxification via glucuronidation at the pyridine nitrogen, forming NNN-N-

glucuronide (NNN-N-Gluc).

Because NNN exists as two enantiomers—(R)-NNN and (S)-NNN—and glucuronic acid is a

single enantiomer, the resulting metabolites are diastereomers:

(2'R)-NNN-N-glucuronide

(2'S)-NNN-N-glucuronide

Standard protocols often hydrolyze these conjugates to measure "Total NNN," destroying

valuable metabolic data. This guide provides a protocol for the direct separation and
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quantification of intact NNN-N-Gluc diastereomers, enabling precise metabolic profiling without

hydrolysis.

Technical Background & Mechanism
The Stereochemical Challenge
NNN possesses a chiral center at the 2'-position of the pyrrolidine ring. In biological systems,

UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the pyridine

nitrogen.

Chirality: The glucuronic acid moiety is fixed (D-glucuronic acid).

Result: The conjugation of (R)-NNN and (S)-NNN creates diastereomers, not enantiomers.

Chromatographic Implication: Unlike enantiomers, diastereomers possess distinct physical

properties and can be separated on achiral stationary phases (e.g., C18 or Biphenyl) if the

selectivity is optimized.

Pathway Visualization
The following diagram illustrates the formation of these specific isomers.
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Figure 1: Metabolic pathway showing the conversion of NNN enantiomers into distinct

diastereomeric N-glucuronides.
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Column Selection: The "Biphenyl" Advantage
While C18 columns are standard, they often struggle to resolve structural isomers of aromatic

compounds.

Recommendation:Biphenyl Stationary Phase (e.g., Kinetex Biphenyl or Restek Raptor

Biphenyl).

Mechanism: The biphenyl phase offers pi-pi interactions that are highly sensitive to the

spatial arrangement of the pyridine ring relative to the glucuronic acid moiety, providing

superior resolution for these diastereomers compared to standard alkyl phases.

Mobile Phase Chemistry
Glucuronides are polar and acidic (carboxylic acid on the sugar).

Buffer: Ammonium Formate (10 mM) is preferred over acetate for better ionization in ESI+

mode.

pH Control: pH 4.5 - 5.0. This ensures the pyridine nitrogen remains quaternized (permanent

charge) while the glucuronic acid carboxyl group (pKa ~3.2) is ionized, stabilizing the

zwitterionic nature for consistent retention.

Experimental Protocol
A. Reagents & Materials[2][3][4][5][6][7][8]

Standards: (R)-NNN, (S)-NNN, and NNN-N-Glucuronide (mixed diastereomers) [Toronto

Research Chemicals].

Internal Standard: NNN-d4-N-Glucuronide.

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Formate,

Formic Acid.

SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc.

B. Sample Preparation (Urine)
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Direct injection is possible for high-concentration samples, but SPE is required for trace

analysis to remove matrix salts that suppress ionization.

Aliquot: Transfer 500 µL of urine to a centrifuge tube.

Spike: Add 20 µL of Internal Standard (NNN-d4-Gluc, 100 ng/mL).

Dilution: Add 500 µL of 10 mM Ammonium Formate (pH 4.5). Vortex 30s.

SPE Loading (Oasis HLB):

Condition: 1 mL MeOH.

Equilibrate: 1 mL Water.[2]

Load: Apply prepared sample.[3][4]

Wash: 1 mL 5% MeOH in Water (Removes salts/urea).

Elute: 2 x 500 µL Acetonitrile:Methanol (90:10). (Note: High organic strength is needed to

elute the zwitterion).

Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile

Phase A.

C. UHPLC-MS/MS Conditions
Parameter Setting

System UHPLC (e.g., Waters ACQUITY or Agilent 1290)

Column Kinetex Biphenyl, 100 x 2.1 mm, 1.7 µm

Column Temp 40°C

Flow Rate 0.4 mL/min

Mobile Phase A 10 mM Ammonium Formate in Water (pH 4.5)

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Injection Vol 5 µL
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Gradient Profile:

0.0 min: 2% B (Hold for retention of polar glucuronide)

1.0 min: 2% B

6.0 min: 25% B (Slow ramp to separate diastereomers)

7.0 min: 90% B (Wash)

8.5 min: 90% B

8.6 min: 2% B (Re-equilibration)

D. Mass Spectrometry Parameters (ESI+)
Source: Electrospray Ionization (Positive Mode).[5]

Rationale: NNN-N-Glucuronide is a quaternary ammonium compound (permanently charged

at the pyridine N), yielding high sensitivity in ESI+.

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Type

NNN-N-Gluc 354.1 178.1 22
Quant

(Aglycone)

NNN-N-Gluc 354.1 148.1 35 Qual

NNN-d4-Gluc 358.1 182.1 22 Internal Std

Note: The transition 354.1 -> 178.1 corresponds to the neutral loss of the glucuronic acid

moiety (-176 Da), leaving the protonated NNN aglycone.

Analytical Workflow Diagram
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Figure 2: Step-by-step analytical workflow from sample preparation to data acquisition.[1][3][2]

[5][6]

Expected Results & Data Interpretation
Under the described Biphenyl column conditions, the diastereomers typically elute with a

resolution factor (Rs) > 1.5.

Peak ID
Approx Retention Time
(min)

Identity Confirmation

Isomer 1 4.2 min (S)-NNN-N-Glucuronide

Isomer 2 4.8 min (R)-NNN-N-Glucuronide

*Note: Elution order should be confirmed with authentic standards, as it may shift based on

specific column chemistry and mobile phase pH. In many TSNA separations, the (S)-isomer

elutes first on phenyl-based phases.

Troubleshooting
Poor Resolution: Lower the slope of the gradient (e.g., 2% to 20% B over 10 mins). Ensure

column temperature is stable (temperature fluctuations affect diastereomer selectivity).

Low Sensitivity: Check pH. If the pH is too low (<3), the carboxylic acid on the glucuronide is

fully protonated, which may increase hydrophobicity but can suppress ionization in some

sources. pH 4.5 is the "sweet spot."
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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